molecular formula C13H11BrN2O2S B8544190 1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)-

Cat. No. B8544190
M. Wt: 339.21 g/mol
InChI Key: BUIKBADLYLQLSB-UHFFFAOYSA-N
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Patent
US07652137B2

Procedure details

To a 0° C. stirred solution of 5-bromo-azaindoline 5 (150 mg, 0.75 mmol) in N,N-dimethylacetamide (7 mL) was added in one portion 60% dispersion of NaH in mineral oil (38 mg, 0.94 mmol). After 0.5 h benzenesulfonyl chloride (0.12 mL, 0.94 mmol) in N,N-dimethylacetamide (1 mL) was added dropwise, and the mixture allowed to slowly warm to r.t. After 2 days the mixture was partitioned between AcOEt-brine. The aqueous layer was extracted with AcOEt (2×). The combined organic solutions were dried (MgSO4), filtered and concentrated. The residue was purified by preparative TLC (PTLC) with CH2Cl2 as eluent to afford the azaindoline 6 (21 mg, 8%) as a solid. 1H NMR (400 MHz; CDCl3) δ 3.04 (t, J=8.6 Hz, 2H), 4.08 (t, J=8.6 Hz, 2H), 7.45-7.51 (m, 3H), 7.56-7.60 (m, 1H), 8.08 (m, 2H), 8.18 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
8%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][CH2:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C(=O)C>[C:13]1([S:19]([N:8]2[C:5]3=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=[C:4]3[CH2:10][CH2:9]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NCC2
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
38 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 days the mixture was partitioned between AcOEt-brine
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC (PTLC) with CH2Cl2 as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CCC=2C1=NC=C(C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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